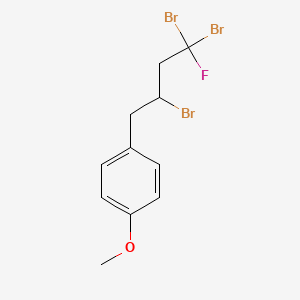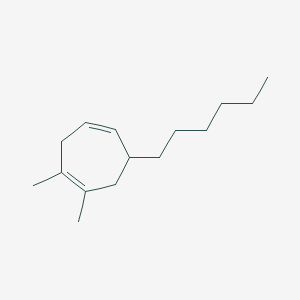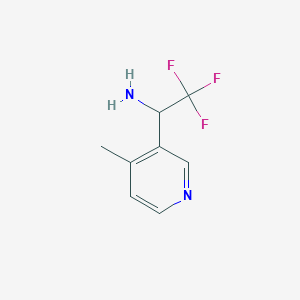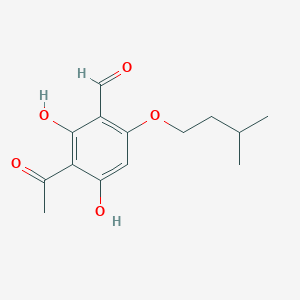
3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an acetyl group, two hydroxyl groups, and a 3-methylbutoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzoic acid.
Reduction: 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzyl alcohol.
Substitution: Various ethers depending on the alkyl halide used.
科学的研究の応用
3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde
- 2,4-Dihydroxy-6-methoxy-3-formylacetophenone
- 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde
Uniqueness
3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties
特性
CAS番号 |
918814-61-6 |
|---|---|
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC名 |
3-acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde |
InChI |
InChI=1S/C14H18O5/c1-8(2)4-5-19-12-6-11(17)13(9(3)16)14(18)10(12)7-15/h6-8,17-18H,4-5H2,1-3H3 |
InChIキー |
QTFRJZRTZPJEIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=C(C(=C(C(=C1)O)C(=O)C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
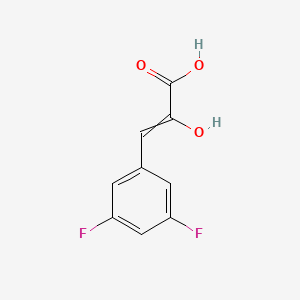
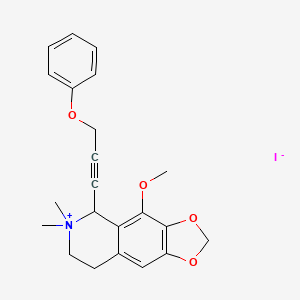
![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)
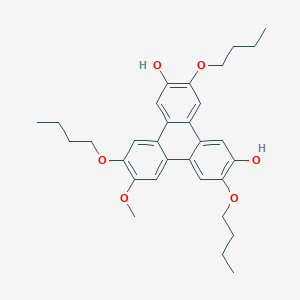
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
